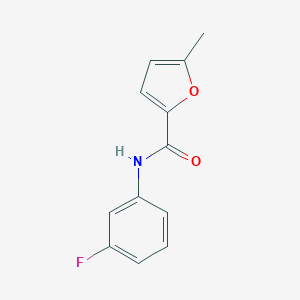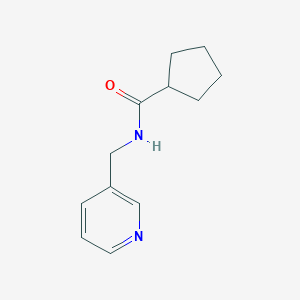![molecular formula C21H22N2O2 B258817 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B258817.png)
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as JWH-018, and it belongs to the class of synthetic cannabinoids.
Mecanismo De Acción
JWH-018 acts as a partial agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of JWH-018 is not fully understood, but it is believed to modulate the release of neurotransmitters and affect signaling pathways in the brain.
Biochemical and Physiological Effects:
JWH-018 has been shown to have various biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. JWH-018 has also been shown to affect the release of other neurotransmitters such as serotonin and norepinephrine. It has been found to have analgesic, anti-inflammatory, and antiemetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JWH-018 has several advantages for use in scientific research. It is a potent and selective agonist for the cannabinoid receptors, which makes it an excellent tool for studying the endocannabinoid system. It is also stable and easy to synthesize, which makes it readily available for research purposes.
However, JWH-018 also has some limitations for use in lab experiments. It has been shown to have high affinity for the cannabinoid receptors, which may lead to off-target effects. It also has a short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on JWH-018. One area of interest is its potential use as a therapeutic agent for various medical conditions. It has been shown to have analgesic and anti-inflammatory properties, which may make it useful for the treatment of chronic pain and other inflammatory conditions.
Another area of interest is its potential use in the treatment of addiction. JWH-018 has been shown to affect the release of dopamine in the brain, which may make it useful for the treatment of addiction to drugs such as cocaine and methamphetamine.
Finally, JWH-018 may also be useful for studying the effects of synthetic cannabinoids on the brain and behavior. As more synthetic cannabinoids are developed and become available, it will be important to understand their effects and potential risks.
In conclusion, JWH-018 is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system, the effects of synthetic cannabinoids on the brain and behavior, and its potential use as a therapeutic agent. While it has several advantages for use in lab experiments, it also has some limitations that need to be considered. Overall, JWH-018 is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in various physiological processes.
Métodos De Síntesis
The synthesis of JWH-018 involves the reaction of 1-pentyl-3-(1-naphthoyl)indole with 1-bromo-1-cyclohexane. The resulting product is then treated with pyridine to obtain the final product, 4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide.
Aplicaciones Científicas De Investigación
JWH-018 has been extensively studied for its potential use in scientific research. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes. JWH-018 has also been used to study the effects of synthetic cannabinoids on the brain and behavior.
Propiedades
Nombre del producto |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[2-(1-hydroxycyclohexyl)ethynyl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c24-20(23-16-18-5-4-14-22-15-18)19-8-6-17(7-9-19)10-13-21(25)11-2-1-3-12-21/h4-9,14-15,25H,1-3,11-12,16H2,(H,23,24) |
Clave InChI |
LYVCHUBNUYEVGA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
SMILES canónico |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)

![Propyl 4-{[(2-chloropyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B258737.png)
![Methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258738.png)
![dimethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}terephthalate](/img/structure/B258739.png)
![N-(2-bromophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258740.png)
![3-({[3-(Methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B258746.png)

![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)


